molecular formula C22H24FN3O4S B3397921 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1021226-77-6

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B3397921
CAS RN: 1021226-77-6
M. Wt: 445.5 g/mol
InChI Key: JHFDKMMWDGTWJQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a sulfonamide group, and a fluorophenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely be a key feature of the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonamide group could potentially undergo hydrolysis, while the pyridazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might affect its solubility and distribution in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on similar compounds, it could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful .

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-15-13-20(30-3)21(14-16(15)2)31(28,29)24-11-4-12-26-22(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13-14,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFDKMMWDGTWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Reactant of Route 2
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Reactant of Route 3
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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